molecular formula C21H40O10 B610210 Propargyl-PEG10-alcohol CAS No. 2055022-35-8

Propargyl-PEG10-alcohol

Cat. No. B610210
CAS RN: 2055022-35-8
M. Wt: 452.54
InChI Key: FBQGPFAGZKPHQT-UHFFFAOYSA-N
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Description

Propargyl-PEG10-alcohol is a PEG derivative containing a hydroxyl group and a propargyl group . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The hydrophilic PEG spacer increases solubility in aqueous media .


Molecular Structure Analysis

Propargyl-PEG10-alcohol has a molecular weight of 452.5 g/mol and a molecular formula of C21H40O10 . It contains a hydroxyl group and a propargyl group .


Chemical Reactions Analysis

Propargyl-PEG10-alcohol can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is part of a larger class of reactions known as Click Chemistry .


Physical And Chemical Properties Analysis

Propargyl-PEG10-alcohol is a PEG derivative with a molecular weight of 452.5 g/mol and a molecular formula of C21H40O10 . The hydrophilic PEG spacer increases its solubility in aqueous media .

Scientific Research Applications

Catalytic Propargylic Substitution Reaction

Propargyl-PEG10-alcohol can play a crucial role in organic synthesis due to its highly nucleophilic alkyne functional moiety and its considerably acidic terminal hydrogen atom . This allows the propargylic unit to offer a handle for further synthetic transformations .

Synthesis of Bioactive Heterocycles

Propargyl-PEG10-alcohol has significantly contributed to the synthesis of bioactive heterocycles over the past two decades . The nucleophilic nature of the triple bond and electrophilic nature of furnished carbocations from propargyl alcohols make these intermediates highly reactive and useful for the synthesis of various heterocycles .

ADC Linker Customization

Propargyl-PEG10-alcohol can be used for the customization of Antibody-Drug Conjugate (ADC) linkers . This ensures that they align precisely with research objectives and can incorporate large varieties of linker-payload attachment, linker-antibody attachment, spacer, and peptide/peptidomimetic linkage .

Synthesis of Propargyl Monosaccharide

Propargyl-PEG10-alcohol can be functionalized at the anomeric position through Fisher glycosylation, producing a propargyl monosaccharide . This method can be useful in carbohydrate synthesis and methodology development .

Synthesis of Heterobifunctional Poly (ethylene glycol)

Propargyl-PEG10-alcohol can be used in the synthesis of heterobifunctional poly (ethylene glycol) (PEG) . This method can be useful for the development of PEG-based bioconjugates for a variety of biomedical applications .

Synthesis of PROTACs

Propargyl-PEG10-alcohol is a PEG-based PROTAC linker that can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Safety And Hazards

Propargyl alcohol, a related compound, is classified as flammable, toxic if swallowed or inhaled, and fatal in contact with skin. It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Propargyl-PEG10-alcohol is a versatile compound that can be used in the synthesis of PROTACs . Its hydroxyl group enables further derivatization or replacement with other reactive functional groups . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This opens up new synthetic pathways for further elaboration .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O10/c1-2-4-23-6-8-25-10-12-27-14-16-29-18-20-31-21-19-30-17-15-28-13-11-26-9-7-24-5-3-22/h1,22H,3-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQGPFAGZKPHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG10-alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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